molecular formula C22H23BrN4OS B2880253 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide CAS No. 1189936-53-5

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide

Cat. No.: B2880253
CAS No.: 1189936-53-5
M. Wt: 471.42
InChI Key: NCLLWNAVRDKGEV-UHFFFAOYSA-N
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Description

The compound 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide is a spirocyclic triazaspiro derivative featuring a bromophenyl group, a methyl substituent, and a thioacetamide moiety. Its molecular formula is C₂₃H₂₄BrN₃OS, with an average mass of 470.43 Da and a monoisotopic mass of 469.082345 Da .

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN4OS/c1-27-13-11-22(12-14-27)25-20(16-7-9-17(23)10-8-16)21(26-22)29-15-19(28)24-18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLLWNAVRDKGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide is a complex organic molecule characterized by a unique spirocyclic structure and various functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C23H24BrN4OS
  • Molecular Weight : 519.89 g/mol
  • IUPAC Name : 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(5-chloro-2-methylphenyl)acetamide
  • Structural Features : The compound features a triazaspirodecane core with a bromophenyl substituent and a thioether linkage, which may contribute to its biological activity.

Biological Activity Overview

Research on the biological activity of this compound is still emerging, with limited but promising findings reported in various studies.

Antimicrobial Activity

Some derivatives of triazaspiro compounds have shown moderate to good antimicrobial activity. For instance:

  • Study Findings : In vitro tests indicated that certain synthesized compounds with similar structural motifs exhibited significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli . However, specific data on the antimicrobial efficacy of this compound remains sparse.

Currently, there is insufficient information regarding the precise mechanism of action for this compound. However, the presence of multiple functional groups suggests potential interactions with biological targets such as enzymes or receptors involved in disease processes.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Key Insights : Variations in substituents on the phenyl and spiro rings can significantly influence biological outcomes. For example, modifications that enhance lipophilicity or alter electronic properties might improve efficacy against specific pathogens or cancer cells .

Case Studies and Research Findings

A systematic review of literature reveals several studies focused on related compounds:

  • Antimicrobial Screening : A study on thiazole derivatives showed that modifications led to enhanced antimicrobial properties against various pathogens .
  • Antitumor Activity Evaluation : Research on structurally similar compounds indicated promising results in inhibiting tumor growth in vitro .
StudyCompoundActivityFindings
Thiazole DerivativesAntimicrobialModerate to excellent activity against S. aureus and E. coli
Triazaspiro CompoundsAntitumorPotent activity against multiple cancer cell lines

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Similarities and Differences

The compound’s structural analogs vary in core heterocyclic systems, substituents, and biological targets. Key comparisons include:

Core Heterocyclic Modifications
  • Pyrimidine-Based Analogs :
    The derivative 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide replaces the spirocyclic triazaspiro system with a dimethylpyrimidine ring. This simplification reduces steric hindrance but retains the thioacetamide motif. These analogs exhibit SIRT2 inhibition and dose-dependent α-tubulin acetylation in breast cancer cells .
  • Imidazole Derivatives :
    Compound 20 (2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide) shares the bromophenyl and thioacetamide groups but features an imidazole core. It targets IMPDH , highlighting the role of heterocyclic flexibility in enzyme selectivity .
  • Quinazoline Derivatives: Compounds like (E)-2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-(4-methoxyphenyl)buta-1,3-dien-2-yl)phenyl)acetamide (Compound 4) demonstrate EGFR inhibition via hydrogen bonding with residues like Met793 and Thr854, contrasting with the spiro system’s unknown binding mode .
Substituent Effects
  • Halogen Variations :
    The analog 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide (F288-0085) replaces the phenyl group with a 4-chlorophenyl, increasing molecular weight to 505.86 Da . Halogen positioning influences lipophilicity and target affinity.
  • Alkyl and Aryl Modifications :
    Substitution of the bromophenyl group with a tert-butylphenyl moiety and methyl with ethyl (e.g., in F288-0085 derivatives) alters steric bulk and solubility profiles .
Key Findings :
  • SIRT2 Inhibitors : Pyrimidine-based analogs show 10–100 nM potency in cellular assays, outperforming spirocyclic derivatives in characterized systems .
  • EGFR Activity : Quinazoline derivatives like Compound 8b achieve sub-20 nM IC₅₀ values , setting a high bar for kinase-targeted analogs .
  • Antimicrobial Potential: Simpler N-substituted phenylacetamides (e.g., ) demonstrate activity against pathogens, suggesting the bromophenyl-thioacetamide motif may confer broad utility .

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